molecular formula C10H14FNO B13070716 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol

Cat. No.: B13070716
M. Wt: 183.22 g/mol
InChI Key: CZRCWUQOVNUWPC-UHFFFAOYSA-N
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Description

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol is an organic compound with the molecular formula C10H14FNO It is characterized by the presence of a dimethylamino group, a fluorophenyl group, and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol typically involves the reaction of 2-(Dimethylamino)ethanol with 4-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include purification steps such as distillation, crystallization, or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors or enzymes, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-[2-(dimethylamino)-4-fluorophenyl]ethanol

InChI

InChI=1S/C10H14FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-7,13H,1-3H3

InChI Key

CZRCWUQOVNUWPC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)N(C)C)O

Origin of Product

United States

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